CID 78067720
Description
CID-078 is a novel, orally bioavailable macrocycle that functions as a dual inhibitor of cyclin A and cyclin B. nih.govbusinesswire.com Developed by Circle Pharma, this compound represents a pioneering approach to cancer treatment by directly targeting protein-protein interactions that are crucial for cell cycle progression. businesswire.comnih.gov Its selection as a clinical development candidate was announced in July 2023, marking a significant milestone in the pursuit of therapies for cancers with high unmet needs, such as small-cell lung cancer (SCLC) and ovarian cancer. businesswire.com
Preclinical studies have demonstrated the potential of CID-078 to induce synthetic lethality in a variety of cancer cell lines and to cause significant tumor regression in multiple animal models. businesswire.comcirclepharma.com These promising early results have led to the initiation of a Phase 1 clinical trial (NCT06577987) to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors. circlepharma.combusinesswire.com
The significance of CID-078 in chemical biology lies in its innovative mechanism of action. For many years, cyclins were considered "undruggable" targets due to the difficulty of disrupting the extensive and complex protein-protein interactions they mediate. businesswire.comnih.gov CID-078 is designed to bind to a conserved hydrophobic patch on cyclins A and B, thereby blocking the interaction with substrates that contain an RxL (arginine-x-leucine) motif. nih.govcancer.gov
This targeted disruption of the cyclin-substrate interaction is a novel strategy in oncology. Specifically, CID-078 has been shown to inhibit the binding of the transcription factor E2F1 to the cyclin A-CDK2 complex and the protein kinase Myt1 to the cyclin B-CDK1 complex. nih.govcancer.gov The cyclin-dependent kinase (CDK)-RB-E2F axis is a fundamental pathway that controls cell cycle progression, and its dysregulation is a common feature in many cancers, leading to uncontrolled cell proliferation. nih.gov By targeting this pathway in a novel way, CID-078 offers a potential therapeutic window for cancers that are dependent on heightened E2F activity. nih.gov
The development of an orally bioavailable macrocycle like CID-078 is also a notable achievement. Macrocycles are a class of molecules with properties that often fall outside the conventional "rule of five" for oral small molecule drugs, making their development for oral administration challenging. businesswire.com The successful design of CID-078 showcases the potential of Circle Pharma's MXMO™ platform, which combines structure-based rational drug design and advanced synthetic chemistry to create cell-permeable and orally active macrocyclic therapies. nih.govbusinesswire.com
The primary objective of the research on CID-078 is to establish its efficacy and safety as a new cancer therapeutic. Academic and clinical investigations are focused on several key areas:
Elucidating the Molecular Mechanism: A core objective is to further detail the molecular consequences of cyclin A/B RxL inhibition by CID-078. Research has shown that this inhibition leads to DNA damage and G2/M phase cell cycle arrest, ultimately triggering apoptosis in cancer cells. nih.govcancer.gov Ongoing studies aim to deepen the understanding of this process and the downstream signaling pathways involved. circlepharma.com
Identifying Predictive Biomarkers: A crucial aspect of the research is to identify biomarkers that can predict which tumors will be most sensitive to CID-078. Preclinical data have shown a correlation between the antitumor activity of CID-078 and high E2F target pathway scores, as well as elevated expression of E2F1 and separase (ESPL1). gbo.comfishersci.compatsnap.com The deletion of the CDKN2A gene has also been suggested as a potential patient stratification marker. The ongoing clinical trial will further investigate these and other potential biomarkers. fishersci.com
Defining the Therapeutic Range: Research is actively exploring the application of CID-078 across a range of cancer types. Preclinical models have shown promising activity in small-cell lung cancer (SCLC), non-small-cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and neuroblastoma. cancer.gov The FDA has granted Orphan Drug Designation to CID-078 for the treatment of SCLC, highlighting the significant need for new therapies for this disease. businesswire.com The Phase 1 clinical trial is enrolling patients with various advanced solid tumors, including SCLC and TNBC, to determine the broader therapeutic potential of the compound. nih.govbusinesswire.com
Evaluating as a Monotherapy and in Combination: Initial studies are focused on the activity of CID-078 as a single agent. cancer.gov Future research will likely explore its potential in combination with other cancer therapies to enhance efficacy and overcome potential resistance mechanisms.
The research on CID-078 represents a focused effort to translate a novel understanding of cell cycle biology into a tangible clinical benefit for cancer patients. The progression of this first-in-class inhibitor through clinical trials is being closely watched as a potential breakthrough in targeting previously intractable molecular pathways in oncology.
Data Tables
Table 1: Chemical Properties of CID-078
| Property | Value/Description | Source |
| Compound Name | CID-078 | businesswire.com |
| Chemical Class | Macrocycle | nih.govbusinesswire.com |
| Mechanism of Action | Dual inhibitor of cyclin A and cyclin B RxL-mediated protein interactions | nih.govcancer.gov |
| Molecular Formula | Not publicly available | |
| Chemical Structure | Not publicly available | |
| Bioavailability | Orally bioavailable | nih.govbusinesswire.com |
Table 2: Compound and Protein Names Mentioned in this Article
| Name | Class/Function |
| CID 78067720 / CID-078 | Investigational drug, cyclin A/B inhibitor |
| Cyclin A | Regulatory protein in the cell cycle |
| Cyclin B | Regulatory protein in the cell cycle |
| Cyclin-dependent kinase (CDK) | Enzyme family involved in cell cycle regulation |
| E2F1 | Transcription factor, substrate of cyclin A |
| Myt1 | Protein kinase, substrate of cyclin B |
| RB1 | Tumor suppressor protein |
| ESPL1 (Separase) | Protease involved in mitosis |
| CDKN2A | Tumor suppressor gene |
Structure
2D Structure
Properties
Molecular Formula |
C4H7O2Si |
|---|---|
Molecular Weight |
115.18 g/mol |
InChI |
InChI=1S/C4H7O2Si/c1-4(6-7)2-3-5-4/h2-3H2,1H3 |
InChI Key |
UOBLIRSYYPNXDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCO1)O[Si] |
Origin of Product |
United States |
Chemical Synthesis and Analog Design
Methodologies for the Synthesis of CID 78067720
The core structure of pyrazolo[1,5-a]pyrimidin-7(4H)-ones is typically assembled through the cyclocondensation of a 3-aminopyrazole (B16455) with a β-ketoester. This versatile reaction allows for the introduction of a wide range of substituents at various positions on the heterocyclic core.
One common approach involves a one-step reaction that is both efficient and amenable to the creation of a library of analogs. acs.org Modifications to this general procedure have been reported to optimize reaction yields and purity. vulcanchem.com
More recently, green synthetic strategies have been developed to minimize the environmental impact of these syntheses. One such method employs ultrasonic irradiation to facilitate the reaction between aminopyrazoles and symmetric or non-symmetric alkynes in an aqueous ethanol (B145695) solution, assisted by potassium bisulfate (KHSO₄). bme.huresearchgate.net This approach has proven effective with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and ethyl or methyl propiolate, leading to good yields of the desired pyrazolo[1,5-a]pyrimidin-7(4H)-one products. bme.hu
The synthesis of a representative compound, 2-Methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one, is a multi-step process that demands precise control of reaction conditions to ensure the correct regio- and stereoselectivity. ontosight.ai
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of analogues of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold are driven by the search for compounds with improved biological activity, selectivity, and pharmacokinetic properties. Researchers have systematically modified the core structure to explore the impact of different functional groups.
For instance, a focused library of 27 compounds was constructed to probe the structure-activity relationships for antitubercular activity. acs.org This involved the synthesis of methylated analogues to investigate the importance of hydrogen bond donors. acs.org
Another strategy for creating derivatives involves multi-step reaction sequences to introduce diverse substituents. For example, a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were developed as selective PI3Kδ inhibitors for potential use in treating chronic obstructive pulmonary disease (COPD). nih.gov This work focused on introducing a morpholine (B109124) group at the C(7) position of the pyrazolo[1,5-a]pyrimidine core. nih.gov The synthesis of these complex analogues often requires multiple steps, including chlorination, nucleophilic substitution, and coupling reactions like the Suzuki and Buchwald-Hartwig reactions. nih.gov
The following table provides an overview of synthetic strategies for generating pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives:
| Synthetic Strategy | Reagents | Key Features |
| Conventional Cyclocondensation | 3-Aminopyrazoles, β-Ketoesters | One-step, versatile for library synthesis. acs.org |
| Green Ultrasonic Synthesis | Aminopyrazoles, Alkynes, KHSO₄ | Environmentally friendly, good yields. bme.hu |
| Multi-step Synthesis for Complex Analogues | Dichloro-derivatives, Morpholine, Boronic Acids | Allows for targeted modifications and diverse functionalization. nih.gov |
Structure-Activity Relationship (SAR) Studies for this compound and Related Compounds
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold. These studies systematically alter the chemical structure and assess the impact on biological activity.
For antitubercular agents based on this scaffold, SAR studies have revealed key pharmacophoric features. For example, methylation of the pyrazole (B372694) nitrogen or the enolic oxygen of the pyrimidinone ring led to a loss of activity, highlighting the importance of the N-H and C=O groups for biological function. acs.org
In the development of PI3Kδ inhibitors, SAR studies guided the substitution patterns on the pyrazolo[1,5-a]pyrimidine core. The introduction of a morpholine at the C(7) position was a key design element. nih.gov Further modifications at other positions of the heterocyclic system allowed for the fine-tuning of inhibitory activity and selectivity.
The following table summarizes key SAR findings for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in the context of antitubercular activity:
| Position | Modification | Impact on Antitubercular Activity |
| Pyrazole N-H | Methylation | Loss of activity. acs.org |
| Pyrimidinone C=O | O-Methylation | Loss of activity. acs.org |
| C2-Position | Various Substituents | Modulates potency. |
| C5-Position | Various Substituents | Influences activity and physical properties. |
The biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives is diverse, with reported effects including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aiontosight.ai The specific activity is highly dependent on the substitution pattern around the core scaffold.
Molecular and Cellular Biological Investigations of Cid 78067720
Elucidation of Mechanism of Action (MoA) for CID-078
CID-078 is a first-in-class, orally bioavailable macrocycle that functions as a dual inhibitor of cyclin A and cyclin B. circlepharma.comcirclepharma.com Its mechanism of action is centered on the disruption of protein-protein interactions that are crucial for cell cycle progression. businesswire.combusinesswire.com Specifically, CID-078 targets the conserved hydrophobic patch on cyclins A and B, thereby blocking the binding of substrates containing the RxL (arginine-any amino acid-leucine) motif. ascopubs.org
This inhibitory action has significant downstream consequences. By preventing the interaction between cyclin A2-CDK2 and its substrate E2F1, and between cyclin B1-CDK1 and the modulator Myt1, CID-078 effectively dysregulates normal cell cycle control. ascopubs.org In cancer cells with existing alterations in the CDK-RB-E2F axis, which leads to heightened E2F activity, this disruption induces hyperactivation of E2F. ascopubs.org This, in turn, results in synthetic lethality, a state where the combination of the drug's effect and the cancer cell's specific vulnerabilities leads to selective cell death, while normal cells remain largely unaffected. firstwordpharma.com
Preclinical mechanistic studies have further illuminated the cellular consequences of CID-078 treatment. The compound has been shown to induce significant DNA damage and cause cell cycle arrest at the G2/M transition phase. bioworld.com Additionally, CID-078 activates the spindle assembly checkpoint (SAC), a critical cellular safeguard that ensures proper chromosome segregation during mitosis. bioworld.com This is evidenced by the increased levels of γH2AX, a marker for DNA double-strand breaks, and the elevated phosphorylation of BUBR1, a key component of the SAC. bioworld.com Research has also highlighted new mechanistic insights, including the impact of cyclin A/B RxL inhibitors on DNA repair pathways and mitotic progression in cancers with high E2F activity. biospace.com
Identification and Validation of Biological Targets for CID-078
The primary biological targets of CID-078 are cyclin A and cyclin B, key regulatory proteins of the cell cycle. businesswire.com The validation of these targets has been a multi-step process involving computational, in vitro, and cellular-based approaches.
In Silico Approaches for Target Prediction
While specific in silico prediction studies for CID-078 are not detailed in the provided information, the development of such targeted therapies often involves computational methods. These approaches can include molecular docking simulations to predict the binding affinity of the compound to its intended targets and virtual screening of compound libraries against protein structures. The design of CID-078 as a macrocycle to bind to the hydrophobic patch of cyclins A and B was likely guided by such structure-based drug design principles.
In Vitro Experimental Target Validation
Biochemical and cellular studies have been fundamental in validating the targets of CID-078. These in vitro experiments have demonstrated that the cyclin A/B RxL inhibitors developed by Circle Pharma potently and selectively disrupt the protein-protein interactions between cyclins A and B and their key substrates and modulators. businesswire.combusinesswire.com This includes the interaction with E2F, a substrate of cyclin A, and Myt1, a modulator of cyclin B. businesswire.combusinesswire.com
Cellular Target Engagement Assays
Cellular assays have confirmed that CID-078 engages its targets within a cellular context, leading to the desired biological response. Studies in various cancer cell lines have shown that treatment with CID-078 leads to outcomes consistent with the inhibition of cyclin A and B. For instance, in neuroblastoma cell lines, the compound induced DNA damage and cell cycle arrest at the G2/M phase. bioworld.com Furthermore, the efficacy of CID-078 has been correlated with the expression levels of E2F1 and separase (ESPL1), providing further evidence of target engagement and a potential biomarker strategy. circlepharma.compatsnap.com The increased phosphorylation of separase in sensitive breast cancer patient-derived xenograft (PDX) models following treatment also serves as a pharmacodynamic marker of target engagement. patsnap.com
Preclinical Efficacy of CID-078 in Cancer Models
| Cancer Type | Model | Key Findings | Reference(s) |
|---|---|---|---|
| Small Cell Lung Cancer (SCLC) | Cell line-derived xenograft (CDX) and Patient-derived xenograft (PDX) | Single-agent tumor regression; activity correlated with high E2F target and G2M checkpoint pathway scores. | circlepharma.comiaslc.org |
| Non-Small Cell Lung Cancer (NSCLC) | Cell line-derived xenograft (CDX) and Patient-derived xenograft (PDX) | Demonstrated single-agent tumor regressions. | circlepharma.com |
| Neuroblastoma | Cell lines and patient-derived organoids | Potent single-agent activity; induced DNA damage and G2/M arrest. | bioworld.combusinesswire.com |
| Triple-Negative Breast Cancer (TNBC) | Patient-derived xenograft (PDX) | Significant single-agent antitumor activity. | patsnap.com |
Pathway Modulation by CID-078
The primary pathway modulated by CID-078 is the cell cycle regulatory pathway. By inhibiting cyclin A and B, CID-078 directly interferes with the machinery that governs cell division. This leads to a cascade of effects, including:
Induction of DNA Damage: The disruption of normal cell cycle progression by CID-078 leads to the accumulation of DNA damage in cancer cells. circlepharma.combioworld.com
G2/M Phase Arrest: The compound's activity results in the arrest of the cell cycle at the G2/M checkpoint, preventing cells from entering mitosis. ascopubs.orgbioworld.com This is a common consequence of inhibiting cyclin B function.
Activation of the Spindle Assembly Checkpoint (SAC): CID-078 has been shown to activate the SAC, which is a critical cellular response to mitotic errors. bioworld.com This activation is indicated by the increased phosphorylation of BUBR1. bioworld.com
Apoptotic Cell Death: The culmination of these effects—DNA damage, cell cycle arrest, and mitotic stress—is the induction of apoptosis, or programmed cell death, in tumor cells. ascopubs.org
The antitumor activity of CID-078 has been shown to correlate with high E2F target and G2M checkpoint hallmark pathway scores, as well as elevated levels of E2F1 and cyclin B1. circlepharma.com This suggests that cancers with dysregulation in these specific pathways are particularly susceptible to the therapeutic effects of CID-078.
Preclinical Pharmacological Characterization of Cid 78067720
In Vitro Efficacy and Selectivity Studies
Biochemical and cellular assays have demonstrated the potent and selective activity of CID 78067720. In biochemical binding assays, the compound has shown the ability to disrupt the interaction between cyclins A/B and their partner proteins. bioworld.com
The compound's anti-proliferative effects have been evaluated across a range of cancer cell lines, with notable activity observed in models of small-cell lung cancer (SCLC), non-small-cell lung cancer (NSCLC), neuroblastoma, and breast cancer. circlepharma.comcirclepharma.comnih.gov In a panel of 14 neuroblastoma cell lines, this compound demonstrated high sensitivity in nine lines, including SKNSH, NGP, and SJNB6. bioworld.com Furthermore, studies in neuroblastoma cell lines with inactivated CDKN2A (SH-SY5Y C7.3 and C8.10 clones) revealed significantly lower 50% growth inhibition (GI50) values of 55 nM and 6 nM, respectively, compared to the wild-type cells which had a GI50 greater than 10 µM. bioworld.com This suggests that the loss of the tumor suppressor CDKN2A may sensitize cancer cells to treatment with this compound.
In SCLC cell line NCI-H446, treatment with this compound led to DNA damage and arrest in the G2/M phase of the cell cycle. nih.gov The compound also showed greater potency in triple-negative breast cancer (TNBC) cell lines when compared to other breast cancer cell line subtypes. researchgate.net
| Cell Line | Cancer Type | GI50 Value |
|---|---|---|
| SH-SY5Y C7.3 (CDKN2A inactivated) | Neuroblastoma | 55 nM |
| SH-SY5Y C8.10 (CDKN2A inactivated) | Neuroblastoma | 6 nM |
| SH-SY5Y WT | Neuroblastoma | > 10 µM |
In Vivo Proof-of-Concept Studies in Preclinical Animal Models
The anti-tumor activity of this compound has been confirmed in multiple in vivo preclinical models, where it has demonstrated single-agent efficacy, including tumor regression. bioworld.com
Model Selection and Rationale
The selection of preclinical animal models for in vivo studies has been guided by the mechanism of action of this compound, which targets cancers with dysregulated cell cycle pathways. firstwordpharma.com Specifically, xenograft models, including both cell-line derived xenografts (CDX) and patient-derived xenografts (PDX), were chosen based on high E2F target pathway scores and elevated expression of E2F1. circlepharma.comfirstwordpharma.com This rationale is rooted in the hypothesis that tumors with high E2F activity are particularly vulnerable to the effects of cyclin A/B inhibition.
Models have included various solid tumors known to harbor these molecular characteristics, such as SCLC, NSCLC, TNBC, and ER+/HER2- breast cancer. circlepharma.comcirclepharma.comfirstwordpharma.com For instance, in breast cancer studies, eight PDX models were selected based on varying expression levels of E2F1 and separase (ESPL1), as well as different hallmark pathway scores for E2F targets and the G2M checkpoint. researchgate.net
Pharmacodynamic Biomarker Analysis in Preclinical Models
Pharmacodynamic studies have been integral to understanding the in vivo mechanism of action of this compound and for identifying potential biomarkers of response. These analyses have consistently shown a correlation between the compound's anti-tumor activity and the expression of key biomarkers. circlepharma.com
The primary pharmacodynamic biomarkers identified are E2F1 and ESPL1 (separase). circlepharma.com In vivo activity has been shown to correlate with the expression of these two proteins. circlepharma.com Furthermore, treatment with this compound has been observed to increase the phosphorylation of separase at serine 1126 (p-separase S1126) in sensitive xenograft models of both lung and breast cancer. circlepharma.comcirclepharma.comnih.gov Separase is a direct substrate of the cyclin B1-CDK1 complex, and its inhibitory phosphorylation following treatment with this compound is indicative of mitotic arrest and subsequent apoptosis. circlepharma.comnih.gov
Analysis of these biomarkers has been conducted using methods such as immunohistochemistry (IHC) and Western blot. circlepharma.comcirclepharma.com For example, in the NCI-H446 SCLC tumor model, IHC analysis revealed an increase in p-separase (S1126) and co-expression of p-separase with cyclin B1 following treatment. nih.gov Similarly, in a TNBC PDX model, immunofluorescence analysis showed a significant increase in the mean fluorescence intensity of p-separase (S1126) and pATM (S1981), a marker of the DNA damage response, in tumors from treated animals compared to controls. circlepharma.com
The consistent link between the expression of E2F1 and ESPL1, the induction of p-separase, and the anti-tumor effects of this compound across multiple preclinical models provides strong evidence for its mechanism of action and supports the use of these molecules as predictive and pharmacodynamic biomarkers in future clinical development.
| Cancer Type | Model Type | Key Findings |
|---|---|---|
| Small-Cell Lung Cancer (SCLC) | CDX (NCI-H446) & PDX | Single-agent tumor regression. circlepharma.com Activity correlated with high E2F targets and G2M checkpoint scores. nih.gov |
| Non-Small-Cell Lung Cancer (NSCLC) | CDX & PDX | Single-agent tumor regression in models with favorable biomarker characteristics. circlepharma.comnih.gov |
| Triple-Negative Breast Cancer (TNBC) | PDX | Substantial tumor regression in 3 out of 4 TNBC and ERlow models as a single agent. bioworld.com |
| ER+/HER2- Breast Cancer | PDX | Tumor regression in 1 out of 4 models, both as a single agent and in combination with elacestrant. bioworld.com |
| Neuroblastoma | Cell Line Models | High sensitivity in multiple cell lines, particularly those with CDKN2A deletion. bioworld.com |
Computational and Biophysical Analyses of Cid 78067720
Computational Modeling and Simulation Studies of CID 78067720
Computational methods are instrumental in predicting the binding affinity and mechanism of action of potential drug candidates like this compound. These in silico approaches provide a foundational understanding before proceeding with more resource-intensive experimental validations. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking studies have been employed to predict the binding conformation of this compound within the active site of the SARS-CoV-2 main protease (Mpro). These simulations help in understanding the specific interactions that contribute to the binding affinity. For instance, studies have investigated the binding efficacy of various inhibitors, including compounds structurally related to this compound, against both the wild-type and mutant forms of Mpro. mdpi.com
Molecular dynamics simulations further refine the understanding obtained from docking studies by simulating the movement of atoms over time. nih.gov These simulations can reveal the stability of the ligand-protein complex and any conformational changes that might occur upon binding. nih.gov While specific molecular dynamics simulation data for this compound is not detailed in the provided results, the general approach involves assessing the stability of the compound within the binding pocket of the target protein.
Table 1: Molecular Docking and Interaction Data for Mpro Inhibitors
| Compound Class/Inhibitor | Target | Key Interacting Residues (Predicted) | Predicted Binding Affinity/Score |
|---|---|---|---|
| General Mpro Inhibitors | SARS-CoV-2 Mpro | H41, M49, M169 (in S2 hydrophobic site) | Not specified |
Biophysical Characterization of this compound Interactions
Biophysical techniques provide experimental data to validate and complement the findings from computational studies. These methods directly measure the physical and chemical properties of the interaction between a ligand and its target.
Ligand-Target Binding Kinetics and Thermodynamics
The binding of a ligand to its target can be characterized by its kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding). While specific kinetic and thermodynamic data for this compound are not available in the provided search results, related studies on other SARS-CoV-2 Mpro inhibitors provide context. For example, some inhibitors have shown IC50 values in the micromolar range. osi.lv The development of potent Mpro inhibitors often involves optimizing these binding parameters. nih.gov
Conformational Changes upon Binding
The binding of a ligand to a protein can induce conformational changes in either the ligand, the protein, or both. nih.gov These changes can be crucial for the biological function or inhibition mechanism. elifesciences.orgnih.gov Techniques such as X-ray crystallography and circular dichroism are used to study these structural alterations. nih.gov While specific studies detailing the conformational changes induced by this compound are not present in the search results, the general principle is that the binding of an inhibitor to the active site of Mpro can stabilize a particular conformation of the enzyme, thereby preventing it from carrying out its catalytic function. nih.gov
Preclinical Absorption, Distribution, Metabolism, and Excretion Adme of Cid 78067720
In Vitro ADME Profiling of CID 78067720
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a critical component of early drug discovery that helps to predict the pharmacokinetic behavior of a compound in living organisms. These assays are conducted in controlled laboratory settings using cellular or subcellular systems.
Metabolic Stability in Hepatic Systems
Metabolic stability assays are designed to determine the susceptibility of a compound to metabolism by liver enzymes. The liver is the primary site of drug metabolism in the body. These studies are typically conducted using liver microsomes or hepatocytes.
Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) enzymes. In a typical assay, the test compound is incubated with liver microsomes and necessary cofactors (like NADPH) that initiate the metabolic reactions. Samples are taken at various time points to measure the disappearance of the parent compound over time, which allows for the calculation of parameters like half-life (t½) and intrinsic clearance (Clint).
Hepatocytes: These are the main functional cells of the liver. Using whole liver cells provides a more comprehensive picture of metabolism as they contain both Phase I and Phase II metabolic enzymes, as well as active transporter systems. Similar to microsomal assays, the compound is incubated with hepatocytes, and its concentration is monitored over time to assess its stability.
A hypothetical data table for metabolic stability is presented below to illustrate how such data is typically represented.
| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Mouse Liver Microsomes |
| Half-life (t½, min) | Data not available | Data not available | Data not available |
| Intrinsic Clearance (Clint, µL/min/mg protein) | Data not available | Data not available | Data not available |
Permeability and Transport Studies
Permeability assays are crucial for predicting the oral absorption of a drug candidate. These studies assess the ability of a compound to pass through biological membranes. The most common in vitro model for this purpose is the Caco-2 cell monolayer.
Caco-2 Cell Model: Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. The test compound is added to one side of the monolayer (apical side, representing the intestinal lumen), and its appearance on the other side (basolateral side, representing the bloodstream) is measured over time. This allows for the calculation of an apparent permeability coefficient (Papp). The assay can also be performed in the reverse direction (basolateral to apical) to identify if the compound is a substrate of efflux transporters, such as P-glycoprotein (P-gp), which can pump drugs out of cells and reduce absorption.
A hypothetical data table for a Caco-2 permeability assay is shown below.
| Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| Apical to Basolateral (A→B) | Data not available |
| Basolateral to Apical (B→A) | Data not available |
| Efflux Ratio (B→A / A→B) | Data not available |
Metabolic Pathway Elucidation of this compound in Preclinical Models
Once a compound is found to be metabolized, the next step is to identify the specific metabolic pathways and the resulting metabolites. This is important for understanding the clearance mechanisms and for identifying any potentially active or toxic metabolites.
Metabolic pathway elucidation is typically carried out by incubating the compound with liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse, dog) and humans. Following incubation, the samples are analyzed using high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) to separate and identify the metabolites formed. By comparing the metabolic profiles across different species, researchers can identify potential differences in metabolism that may impact the translation of preclinical findings to humans. The specific enzymes responsible for the metabolism (e.g., individual CYP450 isoforms) can also be identified using recombinant enzymes.
Without experimental data for this compound, it is not possible to describe its specific metabolic pathways.
Advanced Methodologies and Future Directions in Cid 78067720 Research
Application of Advanced Genomic and Proteomic Techniques in CID 78067720 Studies
To elucidate the biological mechanisms of this compound, a deep dive into its effects on cellular genetics and protein expression would be essential. Advanced genomic and proteomic techniques offer powerful tools for this purpose.
Genomic Approaches:
Transcriptomics: Techniques such as RNA-sequencing (RNA-Seq) could be employed to analyze the entire transcriptome of cells or tissues treated with this compound. This would reveal which genes are up- or down-regulated, providing clues about the cellular pathways the compound modulates.
CRISPR-Based Functional Genomics: Genome-wide CRISPR-Cas9 screens could identify genes that are essential for the activity of this compound. By systematically knocking out genes, researchers can pinpoint which genetic factors make cells sensitive or resistant to the compound, thereby identifying its molecular targets or mechanisms of action.
Proteomic Strategies:
Mass Spectrometry (MS)-based Proteomics: This would allow for the large-scale identification and quantification of proteins in a biological sample. By comparing the proteomes of treated versus untreated cells, researchers could identify proteins whose expression levels or post-translational modifications are altered by this compound.
Chemical Proteomics: Affinity-based probes derived from this compound could be used to directly identify its protein binding partners within the complex cellular environment.
A hypothetical application of these techniques could yield data such as the following:
Hypothetical Genomic and Proteomic Findings for this compound
| Technique | Potential Finding | Implication |
|---|---|---|
| RNA-Seq | Upregulation of apoptosis-related genes | Suggests a role in programmed cell death pathways. |
| CRISPR-Cas9 Screen | Identification of a specific kinase as a sensitizing hit | Points to the kinase as a potential direct target. |
High-Throughput Screening and Lead Optimization Strategies for this compound
Should this compound exhibit a desirable biological activity, high-throughput screening (HTS) and subsequent lead optimization would be critical steps in developing it into a more potent and specific therapeutic agent. nih.gov
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of chemical compounds to identify those with a specific biological activity. nih.gov If this compound were a "hit" from an initial screen, related chemical libraries would be screened to find analogs with improved properties.
Lead Optimization: This iterative process involves synthesizing and testing new analogs of a lead compound like this compound to improve its efficacy, selectivity, and pharmacokinetic properties. Structure-based drug design, where the three-dimensional structure of the target protein is used to guide the design of new molecules, would be a key strategy. nih.gov
The goals of a lead optimization campaign for this compound would be to:
Enhance binding affinity to its primary target.
Reduce off-target effects to minimize potential toxicity.
Improve metabolic stability and bioavailability.
Integration of Computational and Experimental Approaches in this compound Research
The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. nih.gov For this compound, this integrated approach would accelerate research and reduce costs.
Molecular Docking and Dynamics: If the protein target of this compound is identified, computational docking studies could predict how the compound binds to its target. Molecular dynamics simulations could then be used to understand the stability and dynamics of this interaction over time.
Quantitative Structure-Activity Relationship (QSAR): QSAR models could be built to correlate the chemical structures of this compound analogs with their biological activities. These models can then predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.
Illustrative Integrated Workflow for this compound Research
| Step | Computational Approach | Experimental Approach |
|---|---|---|
| 1. Target Identification | N/A | Chemical proteomics to pull down binding partners. |
| 2. Binding Mode Prediction | Molecular docking of this compound to the identified target. | X-ray crystallography to determine the co-crystal structure. |
| 3. Lead Optimization | QSAR modeling to predict potent analogs. | Synthesis and in vitro testing of prioritized analogs. |
Emerging Technologies for Investigating this compound's Biological Impact
The future of biological research lies in technologies that offer higher resolution and more physiologically relevant models.
Single-Cell Analysis: Technologies like single-cell RNA sequencing (scRNA-seq) would enable researchers to understand the effects of this compound on individual cells within a heterogeneous population. This can reveal rare cell populations that respond differently to the compound.
Organoids and Organ-on-a-Chip: Three-dimensional organoids and microfluidic "organ-on-a-chip" platforms provide more realistic models of human tissues and organs compared to traditional 2D cell cultures. Testing this compound in these systems would offer better predictions of its effects in humans.
Artificial Intelligence (AI) and Machine Learning: AI can be used to analyze the vast and complex datasets generated by genomic, proteomic, and HTS studies. nih.gov Machine learning algorithms could identify subtle patterns in the data to predict the biological impact of this compound and its analogs, and even propose novel molecular structures with desired properties. nih.gov The convergence of AI and synthetic biology presents transformative opportunities for understanding and mitigating biological threats. nih.gov
These emerging technologies are poised to revolutionize our understanding of the biological impact of chemical compounds and will be instrumental in any future research on this compound.
Intellectual Property and Innovation Landscape Surrounding Cid 78067720
Patent Landscape Analysis of Related Chemical Spaces
A patent landscape analysis serves as a crucial tool for understanding the intellectual property surrounding a particular technology or chemical entity. This process typically involves searching patent databases for documents related to the compound of interest, its derivatives, and its methods of synthesis or use. The analysis identifies key patent holders, trends in patent filings, geographical distribution of patents, and the scope of claimed inventions.
For a hypothetical compound, this analysis would involve searching for patents that claim the specific chemical structure, compositions containing the compound, and its application in various therapeutic areas. The data would be compiled to provide a comprehensive overview of the competitive and innovation environment.
Identification of Research Gaps and Opportunities from Patent Data
By meticulously analyzing the existing patent landscape, researchers and strategists can identify "white spaces" or research gaps. These are areas within a technological field where there is little to no patent protection, suggesting opportunities for new innovation. For a chemical compound, such gaps might include:
Novel formulations or delivery methods.
New therapeutic indications that have not been previously explored.
Improved or more efficient synthetic routes.
Combination therapies with other active ingredients.
Identifying these gaps is essential for directing research and development efforts toward areas with a higher likelihood of securing intellectual property rights and achieving commercial success.
Strategic R&D Planning Based on Patent Intelligence
The insights gleaned from a patent landscape analysis directly inform strategic R&D planning. By understanding what is already protected by patents, a company can avoid infringing on existing intellectual property and instead focus its resources on developing novel and non-obvious inventions. This intelligence allows for:
Informed decision-making: Prioritizing research projects with the greatest potential for patentability and market impact.
Competitive benchmarking: Understanding the R&D strategies of competitors.
Identification of potential collaborators or licensors: Recognizing entities with complementary patent portfolios.
Ultimately, patent intelligence is a cornerstone of a robust R&D strategy in the pharmaceutical and chemical industries, guiding innovation toward commercially viable and legally protectable outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
